4-Chloro-5-fluoro-2-propylpyridine
Description
4-Chloro-5-fluoro-2-propylpyridine is a halogenated pyridine derivative characterized by a propyl substituent at the 2-position and chlorine and fluorine atoms at the 4- and 5-positions, respectively. This compound belongs to a class of substituted pyridines with applications in pharmaceutical intermediates, agrochemicals, and materials science. The chlorine and fluorine atoms enhance electrophilic reactivity and metabolic stability, while the propyl group contributes to lipophilicity, influencing solubility and bioavailability.
Properties
IUPAC Name |
4-chloro-5-fluoro-2-propylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-2-3-6-4-7(9)8(10)5-11-6/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYDDHFWVPCDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=N1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-propylpyridine can be achieved through several methods. One common approach involves the halogenation of 2-propylpyridine. The process typically includes the following steps:
Reaction Conditions: The halogenation reactions are usually carried out in the presence of a catalyst, such as iron(III) chloride, and under controlled temperature conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-2-propylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-5-fluoro-2-propylpyridine.
Scientific Research Applications
4-Chloro-5-fluoro-2-propylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological processes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-propylpyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Key Comparisons:
Fluorine at the 5-position (common in all listed pyridines) improves metabolic stability and electronegativity, favoring interactions with biological targets like enzymes .
Structural Diversity :
- Pyrimidine analogs (e.g., 4-chloro-5-fluoropyrimidin-2-amine) exhibit distinct hydrogen-bonding capabilities due to the NH₂ group, making them suitable for nucleotide mimicry .
- The trifluoromethyl group in 4-chloro-5-iodo-2-(trifluoromethyl)pyridine introduces strong electron-withdrawing effects, accelerating reactions in electrophilic aromatic substitution .
Applications :
- This compound ’s lipophilicity positions it as a candidate for CNS-targeted drugs, whereas smaller analogs (e.g., 2-methyl derivatives) are more water-soluble and suited for antimicrobial formulations .
- Iodine-containing derivatives (e.g., 4-chloro-5-iodo-2-(trifluoromethyl)pyridine) are prioritized in radiopharmaceuticals due to iodine’s isotopic versatility .
Research Findings and Trends
Synthetic Efficiency :
- Halogenated pyridines are typically synthesized via Friedländer or Suzuki-Miyaura coupling, but alkylation at the 2-position (as in this compound) often requires Grignard reagents or palladium-catalyzed cross-coupling .
Biological Activity: Fluorinated pyridines demonstrate superior bioavailability compared to non-fluorinated analogs. For example, 4-chloro-5-fluoro-2-methylpyridine showed 2-fold higher inhibition of bacterial growth than its non-fluorinated counterpart in microbial assays .
Material Science Applications :
- Pyridine derivatives with bulky alkyl groups (e.g., propyl) improve thermal stability in polymer matrices, as observed in related compounds .
Biological Activity
4-Chloro-5-fluoro-2-propylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanism of action, effects on various biological systems, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate enzyme activity or disrupt cellular processes, leading to various physiological effects.
Potential Mechanisms Include:
- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with neurotransmitter receptors, influencing signaling pathways.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. For instance, studies have shown that it can inhibit the proliferation of cancer cell lines, such as L1210 mouse leukemia cells, with IC50 values in the nanomolar range . The mechanism involves intracellular release and activation of prodrugs that lead to cytotoxic effects.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Study 1: Anticancer Activity Evaluation
A study evaluated the growth inhibitory effects of various pyridine derivatives, including this compound, against L1210 mouse leukemia cells. The results indicated potent inhibition of cell proliferation, supporting its potential as an anticancer agent .
| Compound | IC50 (nM) |
|---|---|
| This compound | <10 |
| Control (untreated) | N/A |
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains. The results demonstrated effective inhibition at low concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 25 µg/mL |
| S. aureus | 15 µg/mL |
| P. aeruginosa | 30 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
